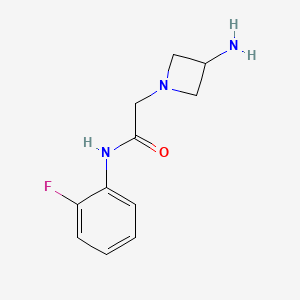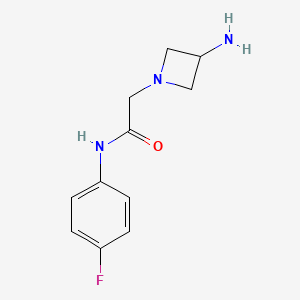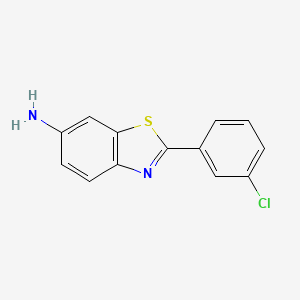
2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, the synthesis of 1-(3-chlorophenyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular structure of a similar compound, 2-(3-Chlorophenyl)ethylamine, has been reported. It has a molecular formula of C8H10ClN .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(3-chlorophenyl)prop-2-en-1-ol, have been reported. It has a molecular weight of 168.62000, but its density, boiling point, and melting point are not available .
Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Agents
Research has shown the synthesis of new benzothiazole derivatives with significant antioxidant properties, comparing favorably to ascorbic acid. These compounds, including variations of benzothiazolopyridine and benzothiazolyl-triazole derivatives, have been evaluated for their antibacterial efficacy, showing notable inhibition against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, though displaying no activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli (Arafat et al., 2022).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibition performance, particularly in protecting mild steel in acidic environments. The adsorption and efficacy of these compounds demonstrate significant potential in enhancing corrosion resistance, with specific derivatives showing up to 95% inhibition efficiency at low concentrations. This reflects their strong adsorption characteristics and the promise for applications in industrial corrosion protection (Salarvand et al., 2017).
Antitumor Properties
Studies into the antitumor properties of benzothiazole derivatives, particularly those substituting the aminophenyl group, have highlighted their selective potency against various cancer cell lines, including breast, ovarian, and renal carcinomas. The exploration into amino acid prodrugs of these compounds aims to improve solubility and efficacy, revealing potential for clinical evaluation due to manageable toxic side effects and sustained plasma concentrations capable of eliciting cytocidal activity (Bradshaw et al., 2002).
Synthesis and Characterization of Derivatives
The synthesis of various benzothiazole derivatives has been extensively researched, revealing a broad spectrum of biological activities. These include anti-inflammatory and antibacterial properties, making them subjects of interest for therapeutic applications. The development of these compounds involves novel synthetic routes and characterizations, offering insights into their potential utility in medicine and pharmacology (Hunasnalkar et al., 2010).
Pharmaceutical Applications
Further research into benzothiazole compounds has identified their utility in developing new pharmaceutical agents, with studies revealing the synthesis of novel derivatives exhibiting antimicrobial and antifungal activities. These compounds have been evaluated against a variety of pathogens, showing variable and sometimes significant efficacy, indicating their potential in addressing antimicrobial resistance (Chavan et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUQSBHGQBCFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(S2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



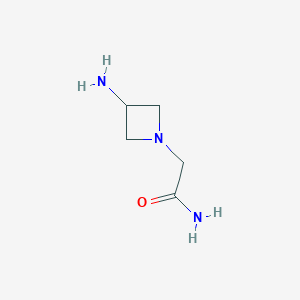
![2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1487854.png)
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)
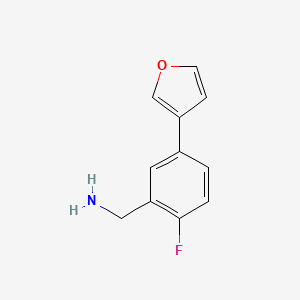
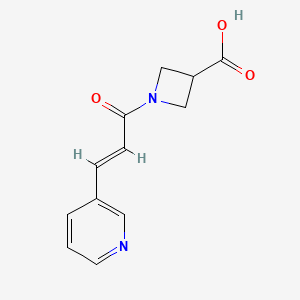
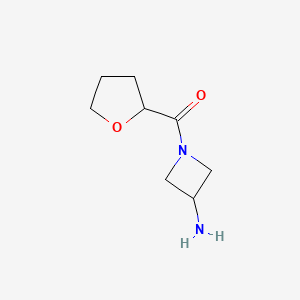
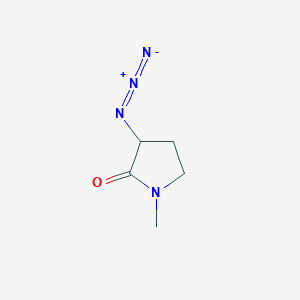
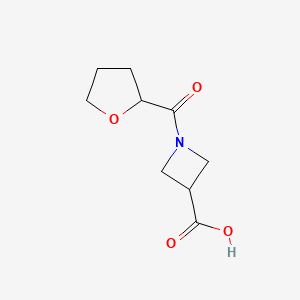
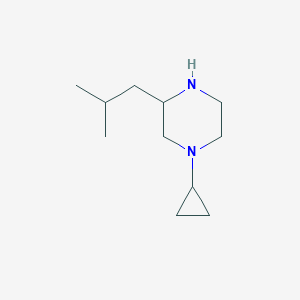
![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)
